D-Lysine

Description

This compound has been reported in Daphnia pulex with data available.

Structure

3D Structure

Properties

IUPAC Name |

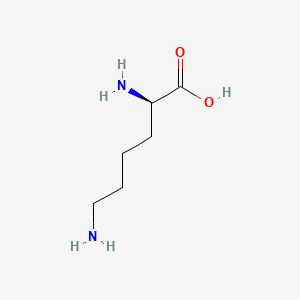

(2R)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26853-89-4 | |

| Record name | D-Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074986 | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310.00 to 312.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

923-27-3, 26853-89-4 | |

| Record name | D-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Lysine synthesis and purification protocols

An In-depth Technical Guide to D-Lysine (B559543) Synthesis and Purification

This guide provides detailed technical information for the synthesis and purification of this compound, a crucial building block for various pharmaceuticals. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, focusing on chemo-enzymatic and enzymatic cascade methods.

Section 1: Synthesis of this compound

The production of this compound predominantly starts from the readily available and less expensive L-lysine (B1673455). The core challenge lies in the stereochemical inversion. Two primary strategies have proven effective: a combined chemo-enzymatic approach and a fully enzymatic two-step cascade.

Chemo-Enzymatic Synthesis from L-Lysine

This method involves a two-stage process: the non-specific chemical racemization of L-lysine to a DL-lysine mixture, followed by the specific enzymatic degradation of the unwanted L-enantiomer.

Experimental Protocol:

Step 1: Chemical Racemization of L-Lysine This step converts L-lysine into a racemic mixture (DL-lysine).

-

Materials : L-lysine hydrochloride, sodium hydroxide (B78521) (NaOH) or aqueous acetic acid, salicylaldehyde (B1680747) (catalyst).

-

Procedure (Alkaline Condition) :

-

Procedure (Acidic Condition) :

-

Dissolve L-lysine hydrochloride in a 70% aqueous acetic acid solution to a concentration of 0.15-0.375 g/mL.[3]

-

Add salicylaldehyde (15-45% of the lysine (B10760008) salt mass) as a catalyst.[3]

-

Heat the solution to 80-100°C and reflux for 1-3 hours.[3]

-

-

Work-up : After racemization, the DL-lysine can be crystallized by adding ethanol, achieving a purity of over 98%.[2][3]

Step 2: Asymmetric Degradation of L-Lysine This step selectively removes the L-isomer from the racemic mixture, leaving the desired D-isomer.

-

Biocatalyst : Intact cells of Comamonas testosteroni IAM 1048 or Hafnia alvei AS1.1009.[1][2][4]

-

Procedure :

-

Prepare a culture of the selected microorganism.

-

Introduce the DL-lysine mixture (substrate) into the fermentation tank at a concentration of approximately 100 g/L.[4]

-

Maintain optimal conditions for the microbial degradation: pH 8.0, temperature 37°C, and adequate agitation.[1][4]

-

The reaction is typically complete within 12 to 72 hours, resulting in the complete degradation of the L-isomer.[1][4]

-

The final mixture contains this compound, which can then be purified.[4]

-

Two-Enzyme Cascade System

This elegant bio-based process uses two distinct enzymes in a sequential, one-pot reaction to convert L-lysine into enantiopure this compound.[5][6]

Experimental Protocol:

Step 1: Enzymatic Racemization of L-Lysine A specific racemase enzyme is used to convert L-lysine to DL-lysine.

-

Biocatalyst : Engineered Escherichia coli whole cells expressing lysine racemase from Proteus mirabilis (strain BL21-LYR).[5][7]

-

Procedure :

Step 2: Enzymatic Asymmetric Degradation of L-Lysine A second enzyme selectively degrades the L-lysine from the racemic mixture into cadaverine, which can be easily separated from this compound.[5]

-

Procedure :

-

To the DL-lysine mixture from Step 1, add the crude lysine decarboxylase enzyme. The crude enzyme is preferred over whole or permeabilized cells for higher efficiency.[5][6]

-

Add pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor to a final concentration of 1.0 mM.[5]

-

Conduct the reaction in a sodium phosphate (B84403) buffer (pH 7.0).[5]

-

The L-lysine is completely degraded within 30 minutes, leaving a solution of this compound and cadaverine.[5]

-

Section 2: Purification of this compound

Following synthesis, this compound must be separated from remaining reactants, byproducts, and cellular debris. The most common methods are ion-exchange chromatography and crystallization.

Purification via Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying lysine from complex mixtures like fermentation broths.[3][4][8]

Experimental Protocol:

-

Materials : Strongly acidic cation-exchange resin (e.g., Amberlite IR120, Dowex 50), aqueous ammonia (B1221849) solutions of varying concentrations.

-

Procedure :

-

Column Preparation : Pack a chromatography column with the cation-exchange resin and equilibrate it.

-

Loading : Load the crude this compound solution onto the column. This compound, being positively charged at acidic to neutral pH, will bind to the negatively charged resin.[8][9]

-

Washing : Wash the column with deionized water to remove unbound impurities.[9]

-

Elution : Elute the purified this compound from the resin by increasing the pH. This is typically done using a basic solution like aqueous ammonia (e.g., 2.0 M).[3][9]

-

Concentration : The collected eluate containing this compound is concentrated under vacuum to yield the purified product.[3]

-

Purification via Crystallization

Crystallization is used both for isolating the final high-purity product and for intermediate purification steps, such as separating DL-lysine after racemization or resolving enantiomers.[2][10]

Experimental Protocol:

-

Materials : Ethanol, hydrochloric acid (HCl), activated carbon.

-

Procedure for General Purification :

-

Concentrate the purified this compound solution obtained from ion exchange.

-

Adjust the pH to 3-4 with HCl to form this compound hydrochloride.[11]

-

Decolorize the solution by adding activated carbon (1-3% by mass) and heating to 80-90°C, followed by filtration.[12]

-

Induce crystallization by cooling the solution and/or adding a non-solvent like ethanol.[3]

-

Separate the this compound hydrochloride crystals by filtration or centrifugation.[2]

-

Dry the crystals under vacuum.[3]

-

-

Procedure for Chemical Resolution :

-

Dissolve DL-lysine hydrochloride in water.

-

Add a chiral resolving agent, such as L-(-)-camphorsulfonic acid.[11]

-

Heat the solution to 80-90°C to dissolve the components, then cool to 5-10°C to preferentially crystallize the L-(-)-camphorsulfonic acid-D-Lysine salt.[11]

-

Separate the crystals and wash with cold ethanol.[11]

-

The resolving agent is subsequently removed, typically using an ion-exchange resin, to yield pure this compound.[11]

-

Section 3: Data Presentation

The following tables summarize key quantitative data for the synthesis and purification protocols described.

Table 1: Comparison of this compound Synthesis Protocols

| Parameter | Chemo-Enzymatic Method | Two-Enzyme Cascade Method |

| Starting Material | L-Lysine | L-Lysine |

| Key Reagents/Enzymes | 1. Salicylaldehyde, NaOH/Acetic Acid2. C. testosteroni or H. alvei cells | 1. Lysine Racemase2. Lysine Decarboxylase, PLP |

| Reaction Time | 16 - 177 hours (total)[1][2] | 1.5 hours (total)[5] |

| Final this compound Yield | 36 - 56.6%[1][2] | ~48.8%[5][6] |

| Final Purity (ee%) | >99.9%[2][4] | ≥99%[5][6] |

Table 2: this compound Purification Parameters

| Method | Key Reagents/Resin | Key Steps | Final Purity |

| Ion-Exchange | Strongly acidic cation-exchange resin, Aqueous Ammonia | Load -> Wash -> Elute with NH₃ solution -> Concentrate | >98%[3] |

| Crystallization | Ethanol, HCl, Activated Carbon | pH adjustment -> Decolorization -> Cooling/Anti-solvent addition -> Drying | >99% Chemical Purity[4] |

| Chemical Resolution | L-(-)-camphorsulfonic acid, Ethanol | Diastereomeric salt formation -> Preferential crystallization -> Removal of resolving agent | >99.7% ee[11] |

Mandatory Visualizations

References

- 1. Preparation of this compound by chemical reaction and microbial asymmetric transformation [journal.hep.com.cn]

- 2. chapmanhall.com [chapmanhall.com]

- 3. CN104478746A - Preparation method of DL-lysine - Google Patents [patents.google.com]

- 4. This compound production from L-lysine by successive chemical racemization and microbial asymmetric degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. efficient production of enantiopure this compound from l-lysine by a two-enzyme cascade system | Journament [journament.com]

- 7. researchgate.net [researchgate.net]

- 8. harvardapparatus.com [harvardapparatus.com]

- 9. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]

- 10. gea.com [gea.com]

- 11. CN102766060B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 12. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]

D-Lysine vs. L-Lysine: A Comprehensive Biochemical Guide for Researchers

Abstract

This technical guide provides an in-depth comparative analysis of the biochemical properties of D-Lysine and L-Lysine. As enantiomers, these molecules share identical chemical formulas but exhibit profound differences in their biological activities, metabolic pathways, and applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their stereospecific interactions with biological systems. The guide summarizes key quantitative data, outlines detailed experimental protocols for their differentiation, and visualizes relevant biochemical pathways and workflows.

Introduction

Lysine (B10760008) is an essential α-amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet.[1] It is a basic amino acid, carrying a positive charge at physiological pH due to its ε-amino group.[2] Like most amino acids, lysine is chiral and exists in two stereoisomeric forms: L-Lysine and this compound.[1] While L-lysine is the canonical amino acid incorporated into proteins during ribosomal translation and plays a myriad of roles in human physiology, this compound is not utilized in protein synthesis and has distinct metabolic fates and biological effects.[1][3] Understanding the nuanced biochemical differences between these two isomers is critical for various applications, from nutritional science to the design of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound and L-Lysine are largely identical due to their shared atomic composition and connectivity. However, their stereochemistry dictates their interaction with polarized light and chiral environments, such as enzyme active sites.

| Property | L-Lysine | This compound | Reference(s) |

| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₄N₂O₂ | [3] |

| Molecular Weight | 146.19 g/mol | 146.19 g/mol | [3] |

| Appearance | White crystalline powder | White to off-white powder | [4] |

| Melting Point | ~224.5 °C (decomposes) | ~218 °C (decomposes) | [5] |

| Water Solubility | Highly soluble (>100 g/100 mL at 25°C) | Soluble | [6] |

| Optical Rotation [α] | +25.9° (c=2, in 6.0N HCl) | -25.2° (c=1, in 6N HCl) | [3][7] |

| Stereochemistry | S-configuration at the α-carbon | R-configuration at the α-carbon | [1] |

| Biological Activity | Biologically active, proteinogenic | Generally not incorporated into proteins, specific biological effects | [1] |

Metabolic Pathways

The metabolic fates of L-Lysine and this compound are distinctly different, governed by the stereospecificity of metabolic enzymes.

L-Lysine Metabolism

L-Lysine is an essential amino acid, and its metabolism is well-characterized.

-

Biosynthesis: In microorganisms and plants, L-lysine is synthesized via two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. Humans cannot synthesize L-lysine.

-

Catabolism: The primary catabolic route for L-lysine in mammals is the saccharopine pathway, which occurs predominantly in the liver's mitochondria. This pathway converts lysine into acetyl-CoA, a key intermediate in the citric acid cycle. A secondary route, the pipecolate pathway, is more active in the brain.

This compound Metabolism

This compound is not a substrate for the enzymes in the L-Lysine metabolic pathways. Instead, its primary metabolic fate in mammals is oxidation by the flavoenzyme D-amino acid oxidase (DAAO).

-

Enzymatic Oxidation: DAAO is a peroxisomal enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide. DAAO exhibits a strict stereoselectivity for D-isomers and is inactive towards L-amino acids.[8][9]

Biochemical Roles and Applications

The distinct metabolic fates and interactions of D- and L-lysine lead to vastly different biological roles and applications.

L-Lysine

-

Protein Synthesis: As a canonical amino acid, L-lysine is a fundamental building block of proteins.[1]

-

Post-Translational Modifications: The ε-amino group of L-lysine is a site for numerous important post-translational modifications, including methylation, acetylation, ubiquitination, and hydroxylation, which play crucial roles in regulating protein function and signaling.

-

Collagen and Carnitine Synthesis: L-lysine is essential for the cross-linking of collagen polypeptides and is a precursor for the synthesis of carnitine, which is vital for fatty acid metabolism.

-

Nutritional Supplement: L-lysine is widely used as a nutritional supplement in human food and animal feed.[2]

This compound

-

Drug Development and Delivery: Poly-D-lysine is used as a coating material to enhance cell attachment in cell culture.[10] The incorporation of this compound into antimicrobial peptides can reduce their toxicity to eukaryotic cells and increase their stability against proteases.[11]

-

Radioprotection: this compound has been shown to reduce the renal uptake of radioactivity during certain medical imaging and radiotherapy procedures, offering a protective effect to the kidneys.

-

Neurobiology: While the roles of D-serine and D-aspartate as neuromodulators acting on the NMDA receptor are well-documented, the specific signaling roles of this compound in the central nervous system are less clear but are an area of ongoing research.[12][13][14] D-amino acids, in general, are recognized as important signaling molecules in the brain and endocrine glands.[13]

Experimental Protocols

Differentiating between D- and L-lysine in a research setting requires stereospecific methodologies.

Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes a spectrophotometric assay to measure DAAO activity using this compound as a substrate. The assay is based on the production of a colored product resulting from the DAAO-catalyzed reaction.[8][9]

Materials:

-

75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5

-

This compound solutions of various concentrations in pyrophosphate buffer

-

Purified D-amino acid oxidase (DAAO) enzyme

-

Reagents for detecting hydrogen peroxide (e.g., Horseradish Peroxidase (HRP) and a suitable chromogenic substrate like 4-aminoantipyrine (B1666024) (4-AAP) and phenol) or α-keto acids (e.g., 2,4-dinitrophenylhydrazine, DNP).[8][15]

-

Spectrophotometer or microplate reader

Procedure (HRP-coupled assay for H₂O₂ detection):

-

Prepare a reaction mixture containing 100 mM disodium pyrophosphate buffer (pH 8.5), 15 mM 4-AAP, 200 mM phenol, and 250 U/mL HRP.

-

In a 96-well microplate, add a specific volume of the this compound solution (substrate).

-

To initiate the reaction, add a small volume (e.g., 10-20 µL) of the DAAO enzyme solution (containing ~0.2 Units of activity).

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the increase in absorbance at a specific wavelength (e.g., 505 nm for the 4-AAP/phenol product) over time.

-

The rate of change in absorbance is proportional to the DAAO activity.

-

A control reaction without this compound should be run to account for any background absorbance changes.

Protocol: Lysine Decarboxylase Activity Assay

This protocol outlines a manometric method to determine the activity of L-lysine decarboxylase, which specifically acts on L-lysine.[16]

Materials:

-

500 mM Sodium Acetate (B1210297) Buffer, pH 6.0

-

100 mM L-Lysine solution in acetate buffer

-

50 mM Pyridoxal 5-Phosphate (PLP) solution

-

L-lysine decarboxylase enzyme solution

-

Warburg flasks or other manometric equipment

Procedure:

-

Set up Warburg flasks with the main chamber containing the buffer and L-lysine substrate.

-

Place the PLP cofactor and the enzyme solution in the side arm of the flask.

-

Equilibrate the flasks to the reaction temperature (e.g., 37°C).

-

Initiate the reaction by tipping the contents of the side arm into the main chamber.

-

Monitor the change in pressure over time due to the release of CO₂.

-

The rate of CO₂ production is directly proportional to the L-lysine decarboxylase activity.

-

A control flask without the enzyme or substrate should be included to account for changes in atmospheric pressure.

Conclusion

The stereoisomers of lysine, D- and L-lysine, while chemically similar, exhibit profound differences in their biochemical properties and physiological roles. L-lysine is an indispensable component of proteins and a key player in numerous metabolic processes. In contrast, this compound is largely excluded from these pathways and is instead metabolized by D-amino acid oxidase. These distinctions are not merely academic; they have significant implications for drug development, nutritional science, and our understanding of neurobiology. The methodologies and data presented in this guide are intended to provide researchers with a solid foundation for investigating and leveraging the unique properties of each lysine enantiomer.

References

- 1. pediaa.com [pediaa.com]

- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 3. L-Lysine | 56-87-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. acs.org [acs.org]

- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 923-27-3 [m.chemicalbook.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. differencebetween.com [differencebetween.com]

- 11. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 13. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 14. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to D-Lysine: Chirality, Metabolism, and Biomedical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality

In the landscape of biochemistry, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as chiral molecules, meaning they have non-superimposable mirror images, or enantiomers. While the L-enantiomer (e.g., L-lysine) is predominantly used in ribosomal protein synthesis, its counterpart, the D-enantiomer (D-lysine), has emerged from relative obscurity to be recognized for its distinct and vital biological roles.[1][2][3] Initially considered rare, D-amino acids are now known to be integral components in the physiology of bacteria, plants, and animals, participating in processes ranging from cell wall construction to neurotransmission.[2][4]

This technical guide provides an in-depth exploration of This compound (B559543), focusing on its unique chirality, its metabolic pathways in various organisms, and its growing significance in drug development and biotechnology. We will delve into the enzymatic machinery governing its synthesis and degradation, its structural roles, and the innovative ways it is being harnessed for therapeutic benefit.

Biosynthesis and Production of this compound

While most organisms primarily synthesize and utilize L-lysine, the production of this compound occurs through specific enzymatic pathways, both naturally and through biotechnological engineering.

Natural Biosynthesis

In some bacteria, this compound is a crucial component of the cell wall. The hyperthermophilic bacterium Thermotoga maritima, for example, incorporates this compound into its peptidoglycan.[5] This is accomplished through the action of a lysine (B10760008) racemase , an enzyme that directly converts L-lysine to this compound. This racemase exhibits high activity for lysine enantiomers and contributes to the production of this compound needed for cell wall integrity.[5]

Biotechnological Production

The industrial demand for enantiopure this compound, particularly for pharmaceutical applications, has driven the development of efficient biocatalytic production methods.[6] A prominent strategy is a two-enzyme cascade system that uses the abundant and inexpensive L-lysine as a starting material.[6][7]

This process involves two key steps:

-

Racemization: A lysine racemase is used to convert L-lysine into a racemic mixture of DL-lysine.[6]

-

Asymmetric Degradation: An enzyme that selectively degrades only the L-enantiomer, such as L-lysine decarboxylase or L-lysine monooxygenase, is introduced. This removes L-lysine from the mixture, leaving behind highly pure this compound.[6][7]

This enzymatic approach avoids the harsh conditions and complex purification steps associated with traditional chemical synthesis.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Elucidation of the this compound biosynthetic pathway in the hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Production of Enantiopure this compound from l-Lysine by a Two-Enzyme Cascade System | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of this compound by chemical reaction and microbial asymmetric transformation [journal.hep.com.cn]

The Unseen Enantiomers: A Technical Guide to the Natural Occurrence and Analysis of D-Amino Acids in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the central dogma of biochemistry held that life, in its elegant complexity, was built almost exclusively from L-amino acids. Their chiral counterparts, D-amino acids, were largely considered biological curiosities, primarily confined to the cell walls of bacteria. However, the past few decades have witnessed a paradigm shift in our understanding. A growing body of evidence has unequivocally demonstrated the natural and significant presence of free D-amino acids in mammals, where they play crucial physiological roles, from neurotransmission to endocrine regulation. This in-depth technical guide provides a comprehensive overview of the natural occurrence of D-amino acids in mammalian systems, their metabolic pathways, and their emerging roles as biomarkers and therapeutic targets. Furthermore, this guide details the key experimental protocols necessary for the accurate detection and quantification of these once-overlooked molecules, empowering researchers to explore this exciting and rapidly evolving field.

The Widespread Presence of D-Amino Acids in Mammalian Tissues and Fluids

Contrary to earlier beliefs, specific D-amino acids are not mere trace contaminants but are found in substantial amounts in various mammalian tissues and fluids. Their concentrations are dynamically regulated and vary depending on the tissue, developmental stage, and physiological state. The most extensively studied D-amino acids in mammals include D-serine, D-aspartate, D-alanine, and more recently, D-cysteine.

Quantitative Distribution of D-Amino Acids

The precise quantification of D-amino acids is critical for understanding their physiological significance. The following tables summarize the reported concentrations of key D-amino acids in various mammalian tissues and fluids. It is important to note that concentrations can vary based on the analytical method used, the specific strain and age of the animal, and the precise dissection of the tissue.

Table 1: Concentration of D-Serine in Various Mammalian Tissues and Fluids

| Species | Tissue/Fluid | Concentration | Reference(s) |

| Human | Cerebrospinal Fluid (Healthy) | 2.72 - 3.97 µM/L | [1] |

| Human | Cerebrospinal Fluid (Alzheimer's) | ~5-fold higher than healthy | [2] |

| Rat | Brain (Cerebral Cortex) | 0.25 µmol/g | [3] |

| Rat | Hippocampus | High levels | [4] |

| Mouse | Hippocampus (Extracellular) | ~0.5 µM (neuronal SR dependent) | [5] |

Table 2: Concentration of D-Aspartate in Various Mammalian Tissues and Fluids

| Species | Tissue/Fluid | Concentration | Reference(s) |

| Human | Cerebrospinal Fluid (Healthy) | - | |

| Human | Embryonic Prefrontal Cortex | 0.036 µmol/g | [6] |

| Human | Adult Prefrontal Cortex | 0.008 µmol/g | [6] |

| Rat | Pituitary Gland (Adenohypophysis) | 78 ± 12 nmol/g | [7][8] |

| Rat | Hypothalamus | 55 ± 9 nmol/g | [7][8] |

| Rat | Testes | 109 ± 8 nmol/g | [9] |

Table 3: Concentration of D-Alanine in Various Mammalian Tissues and Fluids

| Species | Tissue/Fluid | Concentration | Reference(s) |

| Human | Plasma (Younger Adults) | 2.5 ± 1.8 nmol/ml | [10][11] |

| Human | Plasma (Elderly) | 6.9 ± 4.8 nmol/ml | [10][11] |

| Mouse | Serum (Conventional) | Higher than germ-free | [12] |

| Mouse | Serum (D-alanine administered) | 110-fold increase | [13][14] |

Table 4: Concentration of Other D-Amino Acids in Mammalian Tissues

| D-Amino Acid | Species | Tissue | Concentration | Reference(s) |

| D-Cysteine | Mouse | Embryonic Brain | > 4 mM | |

| D-Cysteine | Mouse | Adult Brain | ~50 µM | |

| D-Leucine | Mouse | Brain | Low levels | [15] |

| D-Proline | Mouse | Brain | Low levels | [16] |

| D-Glutamate | Mouse | Brain | Trace amounts | [15] |

Physiological Roles of D-Amino Acids in Mammals

The discovery of endogenous D-amino acids has unveiled their participation in a range of critical physiological processes, fundamentally altering our understanding of cellular communication and regulation.

D-Serine: A Key Neuromodulator

D-Serine has emerged as a major gliotransmitter and is now recognized as the primary endogenous co-agonist for the synaptic N-methyl-D-aspartate (NMDA) receptor in the mammalian brain.[17][18][19] Its binding to the "glycine site" of the NMDA receptor is essential for receptor activation, playing a pivotal role in synaptic plasticity, learning, and memory.[4][19] The distribution of D-serine in the brain closely mirrors that of NMDA receptors, with high concentrations found in the cerebral cortex, hippocampus, and amygdala.[4] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[2][20]

D-Aspartate: A Regulator of Neurogenesis and Endocrine Function

D-Aspartate is prominently found in the central nervous and endocrine systems.[21][22] In the brain, it is abundant during embryonic development and is involved in neurogenesis.[23][24] In the endocrine system, D-aspartate plays a significant role in hormone synthesis and release.[21][22] It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and testosterone (B1683101), acting on the hypothalamus-pituitary-gonadal axis.[9][21]

D-Alanine: A Link Between Microbiota and Host Physiology

While present endogenously, a significant portion of D-alanine in mammals is derived from the gut microbiota.[12] D-alanine can be absorbed from the intestine and distributed to various tissues.[25] It has been shown to have roles in the endocrine system and may participate in blood glucose regulation.[10] Altered levels of D-alanine have been associated with inflammatory conditions.[26]

D-Cysteine: A Newly Discovered Player in Neurodevelopment

Recent studies have identified endogenous D-cysteine in the mammalian brain, where it is highly enriched during embryonic development.[5][27] D-cysteine has been shown to regulate the proliferation of neural progenitor cells, suggesting a crucial role in brain development.[5][27]

Metabolism of D-Amino Acids in Mammals

The concentrations of D-amino acids are tightly controlled by a delicate balance of synthesis and degradation, mediated by specific enzymes.

Synthesis: The Role of Racemases

The endogenous production of D-amino acids from their L-enantiomers is catalyzed by a class of enzymes called racemases. In mammals, two key racemases have been identified:

-

Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[4][28][29] It is predominantly found in the brain, localized in both neurons and glial cells.[28][29] Serine racemase can also catalyze the synthesis of D-cysteine from L-cysteine.[8]

-

Aspartate Racemase: This enzyme catalyzes the conversion of L-aspartate to D-aspartate.[23][24] It is found in the brain and neuroendocrine tissues and plays a role in regulating adult neurogenesis.[23][24]

Degradation: The Function of D-Amino Acid Oxidase (DAAO)

The primary enzyme responsible for the degradation of many D-amino acids in mammals is D-amino acid oxidase (DAAO).[13] This FAD-containing flavoenzyme catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[9] DAAO is highly expressed in the kidney, liver, and hindbrain.[30] By degrading D-amino acids, DAAO plays a crucial role in maintaining their physiological levels and preventing potential toxicity from their accumulation.[12]

Experimental Protocols for the Analysis of D-Amino Acids

The accurate and sensitive analysis of D-amino acids in complex biological matrices is a significant analytical challenge due to their low abundance and the presence of a vast excess of their L-enantiomers. This section provides detailed methodologies for the key experimental techniques used in D-amino acid research.

Sample Preparation: The Critical First Step

Proper sample preparation is paramount to obtaining reliable and reproducible results. The primary goals are to remove interfering substances, such as proteins, and to prepare the sample for chromatographic analysis.

Protocol 4.1.1: Protein Precipitation from Plasma/Serum

-

Reagents and Materials:

-

Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)

-

Trichloroacetic acid (TCA) solution (e.g., 20%)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

-

-

Procedure (using Acetonitrile):

-

Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

-

Add 300-400 µL of ice-cold ACN (a 3:1 or 4:1 ratio of ACN to sample is common).[20][21]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate the sample at -20°C for 20-30 minutes to facilitate complete protein precipitation.[21]

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[21]

-

Carefully collect the supernatant, which contains the free amino acids, without disturbing the protein pellet.

-

The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for derivatization or direct injection.

-

Protocol 4.1.2: Homogenization of Brain Tissue

-

Reagents and Materials:

-

Homogenization buffer (e.g., phosphate-buffered saline, PBS)

-

Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

-

Procedure:

-

Accurately weigh the dissected brain tissue.

-

Add a known volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Proceed with protein precipitation as described in Protocol 4.1.1, treating the homogenate as a liquid sample.

-

Chiral Derivatization: Enabling Enantiomeric Separation

For many chromatographic techniques, especially gas chromatography (GC), derivatization of amino acids is necessary to increase their volatility and improve chromatographic performance. For chiral analysis, derivatization can be performed with a chiral reagent to form diastereomers that can be separated on a non-chiral column, or with an achiral reagent followed by separation on a chiral column.

Protocol 4.2.1: Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) for HPLC Analysis

-

Reagents and Materials:

-

Marfey's reagent (FDAA) solution (e.g., 1% in acetone)

-

Sodium bicarbonate solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for quenching the reaction

-

Heating block or water bath

-

Microcentrifuge tubes

-

-

Procedure:

-

To the dried amino acid sample (or a known volume of the supernatant from protein precipitation), add 50 µL of 1 M sodium bicarbonate.

-

Add 100 µL of 1% FDAA in acetone.[31]

-

Vortex the mixture and incubate at 40°C for 1 hour.[31]

-

Quench the reaction by adding 20 µL of 1 M HCl.[8]

-

The sample is now ready for HPLC analysis.

-

Protocol 4.2.2: Silylation for GC-MS Analysis (using MTBSTFA)

-

Reagents and Materials:

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Acetonitrile (ACN)

-

Heating block

-

GC vials with inserts

-

-

Procedure:

Chromatographic and Mass Spectrometric Analysis

The separation and detection of D-amino acids require specialized analytical instrumentation and methods.

Protocol 4.3.1: Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

Typical Conditions (for underivatized amino acids on a crown ether column):

-

Mobile Phase: Perchloric acid solution (pH 1.0-2.0) with an organic modifier like methanol.[17] The exact composition needs to be optimized for the specific amino acids of interest.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Often sub-ambient (e.g., 10-20°C) to enhance chiral recognition.[17]

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or fluorescence detection after post-column derivatization.

-

Protocol 4.3.2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

GC system coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

-

Chiral capillary column (e.g., Chirasil-Val) for separation of derivatized enantiomers.

-

-

Typical Conditions (for silylated amino acids):

-

Injection: Splitless injection mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), then ramp up to a high temperature (e.g., 280-300°C) to elute all derivatives. A typical ramp rate is 5-10°C/min.[34][35]

-

MS Detection: Electron ionization (EI) with scanning in full scan mode for identification or selected ion monitoring (SIM) for quantification.

-

Protocol 4.3.3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation:

-

LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chiral LC column or a reversed-phase column for separation of diastereomeric derivatives.

-

-

Typical Conditions (for Marfey's derivatives):

-

Mobile Phase: A gradient of water with a small amount of formic acid and acetonitrile with formic acid.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each D- and L-amino acid derivative.[27][36][37]

-

Visualizing the World of D-Amino Acids: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Signaling and Metabolic Pathways

Caption: D-Serine signaling pathway at the glutamatergic synapse.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]

- 3. lcms.cz [lcms.cz]

- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship Between Altered Plasma-Free Amino Acid Levels and Hyperuricemia in Dyslipidemia Without and With Hypertension | MDPI [mdpi.com]

- 6. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 7. The role of D-aspartic acid and N-methyl-D-aspartic acid in the regulation of prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Free D-amino acids in human plasma in relation to senescence and renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Free D-amino acids in human plasma in relation to senescence and renal diseases. | Semantic Scholar [semanticscholar.org]

- 12. Reduced D-serine to total serine ratio in the cerebrospinal fluid of drug naive schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amino acid levels in D-alanine-administered mutant mice lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitive determination of D-amino acids in mammals and the effect of D-amino-acid oxidase activity on their amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. waters.com [waters.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. Normal plasma free amino acid values in adults: the influence of some common physiological variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. Biodistribution and racemization of gut-absorbed l/d-alanine in germ-free mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 28. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 29. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Occurrence of D-aspartic acid and N-methyl-D-aspartic acid in rat neuroendocrine tissues and their role in the modulation of luteinizing hormone and growth hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ovid.com [ovid.com]

- 32. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 35. mdpi.com [mdpi.com]

- 36. sciex.com [sciex.com]

- 37. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]

D-Lysine Metabolic Pathway in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered enigmatic components of the mammalian system, are now recognized as crucial signaling molecules, particularly within the central nervous system. Among these, D-lysine has emerged as a molecule of interest due to its unique metabolic pathway in the brain and the potential physiological roles of its metabolites. This technical guide provides a comprehensive overview of the this compound metabolic pathway in the brain, focusing on its core enzymatic steps, the resulting metabolites, and their interactions with key neurotransmitter systems. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this pathway for neurological and psychiatric disorders.

The Core this compound Metabolic Pathway in the Brain

In the adult mammalian brain, the primary route for lysine (B10760008) degradation is the pipecolate pathway, which is distinct from the saccharopine pathway that predominates in peripheral tissues and the developing brain.[1][2][3] this compound is a substrate for this pathway, and its metabolism is initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[4][5]

The initial step involves the oxidative deamination of this compound by DAAO to produce α-keto-ε-aminocaproate (KAC). KAC is an unstable intermediate that spontaneously cyclizes to form the cyclic ketimine, Δ¹-piperideine-2-carboxylate (P2C).[4][5] Subsequently, P2C is reduced by a cytosolic reductase to yield L-pipecolic acid.[4] L-pipecolic acid is a major product of lysine metabolism in the mammalian brain.[6]

Diagram of the this compound Metabolic Pathway

Quantitative Data

Table 1: D-Amino Acid Oxidase (DAAO) Kinetic Parameters for this compound

Quantitative kinetic data for DAAO with this compound as a substrate in specific brain regions is not extensively documented in the readily available literature. DAAO activity is known to be highest in the cerebellum and brainstem.[4] The table below presents available data and indicates where further research is needed.

| Brain Region | Species | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Cerebellum | Rat | Data Not Available | Data Not Available | |

| Brainstem | Rat | Data Not Available | Data Not Available | |

| Whole Brain | Rat | Data Not Available | Data Not Available |

Table 2: Concentrations of this compound and L-Pipecolic Acid in Rat Brain Regions

The concentration of this compound in specific brain regions is not well-documented. However, methods for the analysis of D-amino acids in brain tissue have been developed.[7] L-pipecolic acid, a key metabolite, has been quantified in several brain areas.[1][8][9][10]

| Metabolite | Brain Region | Species | Concentration (nmol/g tissue) | Reference |

| This compound | Hippocampus | Rat | Data Not Available | |

| Striatum | Rat | Data Not Available | ||

| Cortex | Rat | Data Not Available | ||

| L-Pipecolic Acid | Hypothalamus | Rat | ~2.5 | [1][8] |

| Pons-Medulla | Rat | ~2.2 | [1][8] | |

| Cerebellum | Rat | ~2.0 | [1][8][9][10] | |

| Midbrain | Rat | ~1.8 | [9][10] | |

| Hippocampus | Rat | ~1.5 | ||

| Striatum | Rat | ~1.2 | ||

| Cortex | Rat | ~1.0 |

Signaling Pathway Interactions

The metabolites of the this compound pathway, particularly L-pipecolic acid, have been shown to interact with major neurotransmitter systems, suggesting a role in neuromodulation.

Interaction with the GABAergic System

L-pipecolic acid has been demonstrated to modulate the GABAergic system. It can enhance GABA-mediated responses and has been shown to inhibit GABA binding in the presence of barbiturates.[11][12] This suggests that L-pipecolic acid may act as a neuromodulator at GABA receptors.[11]

Diagram of L-Pipecolic Acid Interaction with GABAergic Signaling

Interaction with the NMDA Receptor

The interaction of this compound and its metabolites with the N-methyl-D-aspartate (NMDA) receptor is an area of active investigation. While D-serine is a well-established co-agonist at the NMDA receptor's glycine (B1666218) site, the direct effects of this compound are less clear. Some studies suggest that poly-L-lysine can induce nociceptive behavior through the activation of the NMDA receptor ion-channel complex.[13] However, more research is needed to elucidate the specific interactions of monomeric this compound and its metabolites with NMDA receptor subunits and their functional consequences.

Experimental Protocols

Measurement of D-Amino Acid Oxidase (DAAO) Activity

Several methods can be employed to measure DAAO activity in brain tissue homogenates.[2][8][14][15] A common approach is a spectrophotometric assay that measures the production of α-keto acids or hydrogen peroxide.

Protocol: Spectrophotometric Assay for DAAO Activity

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., cerebellum, brainstem) on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3) at a 1:10 (w/v) ratio.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the enzyme assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Sodium Pyrophosphate buffer, pH 8.3

-

0.1 mM FAD

-

Catalase (to remove H₂O₂)

-

A chromogenic substrate that reacts with the α-keto acid product (e.g., 2,4-dinitrophenylhydrazine) or a coupled enzyme system to detect H₂O₂ (e.g., horseradish peroxidase and a suitable substrate).[2]

-

This compound as the substrate (at various concentrations to determine kinetic parameters).

-

-

-

Measurement:

-

Initiate the reaction by adding the brain homogenate supernatant.

-

Incubate at 37°C.

-

Measure the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Diagram of DAAO Activity Assay Workflow

References

- 1. Quantitative determination and regional distribution of pipecolic acid in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. barrowneuro.org [barrowneuro.org]

- 4. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D1 and NMDA receptor co-regulation of protein translation in cultured nucleus accumbens neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 7. Blood-brain barrier transport of L-pipecolic acid in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Determination of pipecolic acid in rat brain areas by high-performance liquid chromatography of dansyl derivatives with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pipecolic acid concentrations in brain tissue of nutritionally pyridoxine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sketchviz.com [sketchviz.com]

- 13. Nociceptive behavior induced by poly-L-lysine and other basic compounds involves the spinal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Structural Significance of D-Lysine in Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a critical structure for survival and a primary target for antibiotics, is a complex polymer of peptidoglycan. While L-amino acids are the canonical building blocks of life, the presence and role of their D-enantiomers in the cell wall are of significant interest. This technical guide provides an in-depth exploration of the role of D-Lysine (B559543) in the structure and function of the bacterial cell wall. We will delve into its biosynthesis, incorporation into the peptidoglycan, and its impact on cell wall integrity and antibiotic resistance. This document summarizes key quantitative data, provides detailed experimental protocols for relevant analyses, and visualizes critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Peptidoglycan (PG) is a vital component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and protection against osmotic stress.[1] The basic structure of PG consists of linear glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide stems.[2] These peptide stems typically contain both L- and D-amino acids, with D-Alanine and D-Glutamate being the most common.[3] The presence of D-amino acids is a key feature that protects the peptidoglycan from degradation by most host proteases.[3]

While L-Lysine is a common component of the peptide stem in many Gram-positive bacteria, the incorporation of this compound is less frequent but has been observed, notably in the hyperthermophilic bacterium Thermotoga maritima.[2][4] The presence of this compound can significantly alter the architecture of the cell wall, influencing cross-linking patterns and interactions with the surrounding environment.[5] This guide will explore the multifaceted role of this compound in the bacterial cell wall, from its enzymatic synthesis to its functional implications.

Biosynthesis and Incorporation of this compound

The journey of this compound into the bacterial cell wall begins with its synthesis from the readily available L-Lysine. This conversion is catalyzed by a class of enzymes known as amino acid racemases.

Lysine (B10760008) Racemase: The Gateway to this compound

Lysine racemase (Lyr) is an enzyme that catalyzes the reversible conversion of L-Lysine to this compound.[6] These enzymes are crucial for providing the D-enantiomer for incorporation into the peptidoglycan. The kinetic properties of these enzymes are critical for understanding the availability of this compound within the bacterial cell.

Table 1: Kinetic Parameters of Lysine Racemases

| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Soil Metagenome (Lyr) | L-Lysine | 16.21 ± 0.26 | 0.085 ± 0.003 | 8.7 | [7] |

| Soil Metagenome (Lyr) | This compound | 23.48 ± 1.22 | 0.036 ± 0.002 | 2.6 | [7] |

| Pseudomonas putida (Alanine Racemase Alr) | L-Lysine | - | - | 4-fold lower than D->L | [8] |

| Pseudomonas putida (Alanine Racemase Alr) | This compound | µM range | - | - | [8] |

Note: The alanine (B10760859) racemase from P. putida shows some activity towards lysine, highlighting potential cross-reactivity of these enzymes.

Incorporation into the Peptidoglycan Stem Peptide by MurE Ligase

Once synthesized, this compound can be incorporated into the pentapeptide stem of the peptidoglycan precursor, Lipid II. This step is catalyzed by the MurE ligase, an ATP-dependent enzyme that adds the third amino acid to the UDP-MurNAc-L-Ala-D-Glu precursor.[9] The specificity of MurE is a critical determinant of the peptide stem composition. While many MurE ligases are specific for L-Lysine or meso-diaminopimelic acid (m-DAP), some exhibit broader specificity. For instance, the MurE from Thermotoga maritima can utilize both L- and this compound.[2] In contrast, the Staphylococcus aureus MurE shows no detectable activity with this compound.[5]

Structural Role of this compound in the Cell Wall

The incorporation of this compound into the peptidoglycan has significant structural consequences. It can alter the geometry of the peptide stem, leading to different cross-linking patterns. In T. maritima, the this compound is acylated on its ε-amino group by the γ-carboxylate of D-Glu, a departure from the conventional α-amino group linkage.[2] This unique linkage likely influences the overall architecture and rigidity of the cell wall in this extremophile.

This compound and Peptidoglycan Cross-linking

Peptidoglycan cross-linking is essential for the mechanical strength of the cell wall. This process is carried out by transpeptidases, also known as penicillin-binding proteins (PBPs). The nature of the amino acid at the third position of the peptide stem, including the presence of this compound, directly impacts the substrate specificity of these enzymes and the resulting cross-links. Altered cross-linking can affect cell shape, division, and susceptibility to antibiotics.

This compound and Antibiotic Resistance

The modification of the cell wall, including the incorporation of D-amino acids, can be a mechanism of antibiotic resistance. While direct evidence for this compound-mediated resistance is still emerging, the principle is well-established for other D-amino acids. For example, the substitution of the terminal D-Alanine in the pentapeptide with D-Lactate confers resistance to vancomycin.

Furthermore, antimicrobial peptides (AMPs), a class of host defense molecules, often target the bacterial cell membrane. The introduction of this compound into synthetic AMPs has been shown to enhance their stability against proteolytic degradation and, in some cases, improve their antimicrobial efficacy with reduced toxicity to eukaryotic cells.[10]

Table 2: Minimal Inhibitory Concentrations (MIC, µM) of a this compound Substituted Antimicrobial Peptide (CM15) and its Analogs

| Peptide | E. coli | S. aureus | S. epidermidis | Reference |

| CM15 (all L-amino acids) | 2 | 1 | 2 | [10] |

| D3,7,13 (three D-Lys substitutions) | 8 | 4 | 8 | [10] |

This table illustrates how this compound substitutions can impact the antimicrobial activity of a peptide.

Experimental Protocols

Protocol for Peptidoglycan Isolation and Analysis

This protocol describes the purification of peptidoglycan sacculi from bacterial cultures and the subsequent analysis of its composition by ultra-performance liquid chromatography (UPLC).[11][12]

I. Materials:

-

Bacterial culture

-

Lysis buffer (e.g., boiling 4% SDS)

-

Ultracentrifuge

-

Pronase E

-

Muramidase (B13767233) (e.g., mutanolysin or cellosyl)

-

Sodium borohydride

-

Phosphoric acid

-

UPLC system with a C18 reverse-phase column

-

UPLC buffers (e-g., Buffer A: 0.1% formic acid in water; Buffer B: 0.1% formic acid in acetonitrile)

II. Procedure:

-

Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the pellet and add to boiling SDS solution. Boil for 30 minutes to lyse the cells and solubilize membranes and cytoplasmic components.

-

Sacculi Isolation: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile water to remove all traces of SDS.

-

Enzymatic Digestion of Proteins: Resuspend the sacculi in a suitable buffer and treat with Pronase E to digest any remaining proteins covalently attached to the peptidoglycan. Inactivate the Pronase E by boiling.

-

Muramidase Digestion: Wash the sacculi to remove Pronase E and resuspend in a digestion buffer. Add muramidase to digest the glycan backbone into muropeptides. Incubate until digestion is complete.

-

Reduction of Muropeptides: Stop the muramidase reaction by boiling. Reduce the MurNAc residues to muramitol by adding sodium borohydride. This prevents the formation of anomers and ensures sharp peaks during chromatography.

-

UPLC Analysis: Quench the reduction reaction with phosphoric acid. Inject the solubilized and reduced muropeptides onto a C18 UPLC column. Elute with a gradient of Buffer B. Detect muropeptides by their absorbance at 204 nm.

-

Data Analysis: Identify and quantify the different muropeptide species based on their retention times and peak areas. Mass spectrometry can be used for definitive identification of peaks.

Protocol for Lysine Racemase Purification and Activity Assay

This protocol outlines the purification of a recombinant lysine racemase and a method to assay its activity.[7]

I. Materials:

-

E. coli strain overexpressing a tagged (e.g., His-tagged) lysine racemase

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl)

-

Lysozyme (B549824), DNase I

-

Ni-NTA affinity chromatography column

-

Wash and elution buffers for affinity chromatography

-

Dialysis tubing

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM CoCl2)

-

L-Lysine and this compound standards

-

HPLC with a chiral column (e.g., Crownpak CR(+))

II. Procedure:

-

Protein Expression and Cell Lysis: Induce the expression of the recombinant lysine racemase in E. coli. Harvest the cells and resuspend in lysis buffer. Lyse the cells by sonication or with lysozyme and DNase I.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins.

-

Elution and Dialysis: Elute the bound racemase with elution buffer containing imidazole (B134444). Pool the fractions containing the purified enzyme and dialyze against a storage buffer to remove imidazole and for buffer exchange.

-

Racemase Activity Assay: a. Set up a reaction mixture containing the reaction buffer, a known concentration of L-Lysine (or this compound), and the purified enzyme. b. Incubate the reaction at the optimal temperature for a defined period. c. Stop the reaction by heat inactivation. d. Analyze the reaction mixture by HPLC using a chiral column to separate and quantify the L- and this compound enantiomers. e. Calculate the enzyme activity based on the rate of product formation.

Visualizing Key Pathways and Workflows

This compound Biosynthesis and Incorporation Pathway

Caption: Biosynthesis of this compound and its incorporation into the bacterial cell wall peptidoglycan.

Experimental Workflow for Peptidoglycan Analysis

Caption: A streamlined workflow for the isolation and analysis of bacterial peptidoglycan.

Role of this compound in Modulating Cell Wall Properties

Caption: The functional consequences of this compound incorporation into the bacterial cell wall.

Conclusion and Future Perspectives

The presence of this compound in the bacterial cell wall, though not universal, represents a fascinating adaptation that influences the fundamental properties of this essential structure. Understanding the biosynthesis, incorporation, and structural ramifications of this compound provides valuable insights into bacterial physiology and can unveil novel targets for antimicrobial drug development. The detailed experimental protocols and visualized pathways presented in this guide offer a robust framework for researchers to further investigate the intriguing world of D-amino acids in bacteria. Future research should focus on elucidating the specific roles of this compound in a broader range of bacterial species, quantifying its impact on the biomechanical properties of the cell wall, and exploring the potential for targeting this compound metabolic pathways for the development of new therapeutics.

References

- 1. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of the this compound biosynthetic pathway in the hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity Determinants for Lysine Incorporation in Staphylococcus aureus Peptidoglycan as Revealed by the Structure of a MurE Enzyme Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine racemase - Wikipedia [en.wikipedia.org]

- 7. Isolation and Characterization of a Novel Lysine Racemase from a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acid Racemization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of D-Lysine: A Paradigm Shift in Peptide Structure and Stability for Therapeutic Advancement

For Immediate Release

In the landscape of peptide-based drug development, the pursuit of enhanced stability and optimized therapeutic profiles is paramount. This technical guide delves into the function of D-lysine, a non-canonical amino acid, as a powerful tool to modulate peptide structure, augment stability against enzymatic degradation, and refine biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage D-amino acid chemistry for the next generation of peptide therapeutics.

The Core Challenge: Proteolytic Vulnerability of L-Peptides

Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases. This inherent instability leads to a short in vivo half-life, limiting their therapeutic efficacy and necessitating frequent administration. Proteases, such as trypsin and chymotrypsin, recognize specific cleavage sites within L-peptide sequences, leading to their breakdown and loss of function.

This compound as a Stereochemical Shield: Enhancing Proteolytic Resistance

The substitution of L-lysine with its D-enantiomer introduces a profound resistance to proteolytic cleavage. Proteases are highly stereospecific enzymes, evolved to recognize and act upon L-amino acid residues. The D-configuration of lysine (B10760008) presents a steric hindrance within the enzyme's active site, effectively preventing peptide bond hydrolysis. This "stereochemical shield" is a primary strategy for extending the biological half-life of therapeutic peptides.[1][2][3]

Studies on various peptides have demonstrated a significant increase in stability with this compound incorporation. For instance, the antimicrobial peptide (AMP) HPA3NT3-A2, when all its L-lysine residues were replaced with this compound (creating HPA3NT3-A2D), showed no degradation in 50% serum after 120 minutes, thereby maintaining its antimicrobial activity.[3] Similarly, the this compound-containing analog of the AMP CM15, D3,7,13, exhibited minimal digestion by trypsin and chymotrypsin, whereas the all-L-amino acid parent peptide was rapidly degraded.[1][2]

Quantitative Data on Peptide Stability

| Peptide | This compound Substitution | Protease | Observation | Reference |

| CM15 | None | Trypsin | Readily degraded within 20 minutes | [1][2] |

| D3,13 (CM15 analog) | Positions 3 and 13 | Trypsin | Slightly reduced degradation compared to CM15 | [1][2] |

| D3,7,13 (CM15 analog) | Positions 3, 7, and 13 | Trypsin & Chymotrypsin | Minimal digestion under experimental conditions | [1][2] |

| HPA3NT3-A2D | All L-Lys replaced with D-Lys | 50% Serum | No cleavage of peptide bonds after 120 minutes | [3] |

The Conformational Impact of this compound Integration

The introduction of a D-amino acid into a peptide sequence predominantly composed of L-amino acids can significantly alter its secondary structure. This is a critical consideration in peptide design, as the biological function of many peptides is intrinsically linked to their three-dimensional conformation.

Generally, L-to-D substitutions are known to destabilize α-helical structures.[4][5] This disruption is progressive with the number of this compound residues introduced.[1] For example, circular dichroism (CD) studies on the CM15 peptide and its this compound analogs showed a progressive loss of helical content with an increasing number of this compound substitutions.[1][2] This alteration of the secondary structure can be advantageous. For instance, in some antimicrobial peptides, a reduction in helicity is correlated with a decrease in toxicity to eukaryotic cells, thereby improving the peptide's therapeutic index.[1][2]

Conversely, in peptides where a specific conformation is essential for receptor binding, the introduction of this compound can be detrimental to activity.[4] However, D-amino acids can also be strategically employed to induce specific structural motifs, such as β-turns and β-hairpins, which can be beneficial for certain applications.[5][6]

Quantitative Data on Secondary Structure and Cytotoxicity

| Peptide (CM15 Analog) | Helical Content (% of CM15) | Hemolytic Activity (% at 64 µM) | Macrophage Cytotoxicity (LD50 in µM) | Reference |

| CM15 (all L-amino acids) | 100% | ~80% | - | [1][2] |

| D1,13 | ~84% | ~25% | - | [1] |

| D3,13 | ~69% | <6% | 78 | [1][2] |